![molecular formula C18H16ClFN6O3 B2810720 N-(4-chloro-2-fluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1286695-67-7](/img/structure/B2810720.png)
N-(4-chloro-2-fluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chloro-2-fluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C18H16ClFN6O3 and its molecular weight is 418.81. The purity is usually 95%.
BenchChem offers high-quality N-(4-chloro-2-fluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-2-fluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Development for Vasopressin V1B Receptor Imaging
One novel application of related compounds involves the development of radioligands for imaging and quantifying the vasopressin V1B receptor, which plays a crucial role in stress-related disorders. For instance, TASP0434299, a derivative with a similar structure, has been characterized as a potential radioligand for this purpose. It exhibited high binding affinities for human and rat V1B receptors and demonstrated potent antagonistic activity. Such compounds, when radiolabeled, could serve as important tools for in vivo imaging of the V1B receptor, offering insights into the receptor's role in various physiological and pathological conditions (Koga et al., 2016).
Antimicrobial Activity Studies
Research has also focused on synthesizing and evaluating the antimicrobial activity of related pyrimidine-triazole derivatives. For example, compounds synthesized from similar molecular frameworks have been investigated for their efficacy against bacterial and fungal strains. This highlights the potential of such derivatives in contributing to the development of new antimicrobial agents, addressing the growing concern of antimicrobial resistance (Majithiya & Bheshdadia, 2022).
Advancements in Synthesis and Characterization
The synthesis and spectral characterization of novel acetamides, including 2-morpholino derivatives, have been explored to develop new pharmaceuticals and materials with improved properties. These studies not only advance our understanding of the chemical synthesis techniques but also contribute to the discovery of compounds with potential biological and therapeutic applications (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).
Exploring Potential in PET Imaging
Derivatives have been investigated as radioligands for positron emission tomographic (PET) imaging of the translocator protein (18 kDa), which is implicated in neuroinflammation and cancer. The development of such compounds provides a foundation for non-invasive imaging techniques that could significantly impact diagnostics and therapeutic monitoring in neurodegenerative diseases and oncology (Dollé et al., 2008).
Anticancer and Kinase Inhibition
Research into thiazolyl N-benzyl-substituted acetamide derivatives has revealed their potential as Src kinase inhibitors, with implications for anticancer activity. This underscores the role of such compounds in the design of targeted therapies for cancer treatment, providing a promising avenue for the development of new anticancer agents (Fallah-Tafti et al., 2011).
properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-(2-morpholin-4-yl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN6O3/c19-11-1-2-14(13(20)7-11)23-15(27)9-26-10-22-16-12(17(26)28)8-21-18(24-16)25-3-5-29-6-4-25/h1-2,7-8,10H,3-6,9H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPFYKOKDCQTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3C(=N2)N=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

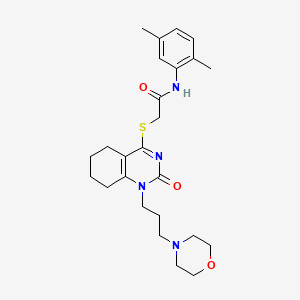
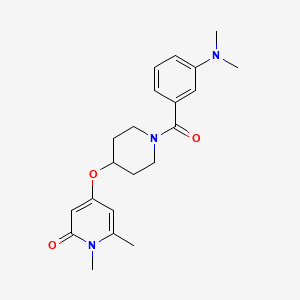
![2-amino-4-(1,3-benzodioxol-5-yl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2810640.png)
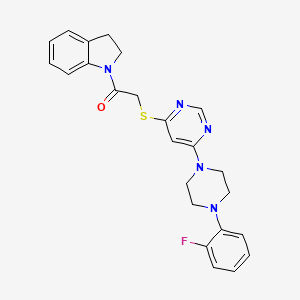
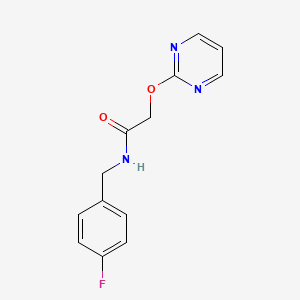
![4-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylbutanamide](/img/structure/B2810645.png)
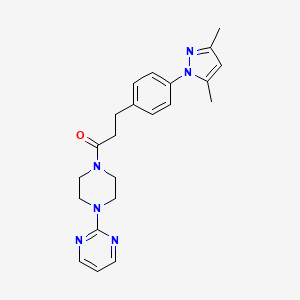
![N-(2-fluorophenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2810650.png)
![Methyl 4-fluoro-3-{[(pyridin-3-ylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2810652.png)
![4-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2810653.png)
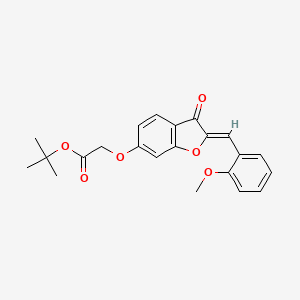
![2,4,7-Trimethyl-6-[2-(2-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2810655.png)

